Cas no 566-01-8 (5b-Dihydrocorticosterone)

5b-Dihydrocorticosterone 化学的及び物理的性質
名前と識別子
-
- Pregnane-3,20-dione,11,21-dihydroxy-, (5b,11b)-
- 5β-?Dihydrocorticosteron?e
- 11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
- 5β-Dihydrocorticosterone
- 11,21-dihydroxypregnane-3,20-dione
- 5b-Dihydrocorticosterone
-
計算された属性
- せいみつぶんしりょう: 348.23005950g/mol
- どういたいしつりょう: 348.23005950g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 2
- 複雑さ: 586
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 8
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
5b-Dihydrocorticosterone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D448785-50mg |
5b-Dihydrocorticosterone |
566-01-8 | 50mg |
$ 224.00 | 2023-09-07 | ||
A2B Chem LLC | AG72443-50mg |
5B-PREGNANE-11B,21-DIOL-3,20-DIONE |
566-01-8 | 50mg |
$725.00 | 2024-04-19 | ||
TRC | D448785-500mg |
5b-Dihydrocorticosterone |
566-01-8 | 500mg |
$ 1694.00 | 2023-09-07 |
5b-Dihydrocorticosterone 関連文献
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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5b-Dihydrocorticosteroneに関する追加情報
5b-Dihydrocorticosterone (CAS No. 566-01-8): A Comprehensive Overview in Modern Chemical Biology
The compound 5b-Dihydrocorticosterone, identified by the chemical abstracts service number CAS No. 566-01-8, represents a significant molecule in the realm of chemical biology and pharmacology. As a derivative of corticosterone, it has garnered attention for its structural and functional implications in endocrine research. This introduction delves into the compound's properties, synthetic pathways, biological significance, and recent advancements in its application within pharmaceutical research.
Chemical Structure and Properties: The molecular structure of 5b-Dihydrocorticosterone features a modified steroidal backbone, specifically characterized by the presence of a 5β-hydroxyl group. This configuration distinguishes it from its parent compound, corticosterone, and imparts unique reactivity and biological interactions. The compound exhibits moderate solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), making it suitable for various biochemical assays and in vitro studies.
Synthetic Pathways: The synthesis of 5b-Dihydrocorticosterone typically involves enzymatic or chemical hydroxylation at the 5β-position of corticosterone. Recent methodologies have focused on leveraging microbial biocatalysts, which offer higher selectivity and reduced environmental impact compared to traditional chemical synthesis. Advances in metabolic engineering have enabled the production of this compound in high yields using engineered yeast strains, enhancing its accessibility for research applications.
Biological Significance: 5b-Dihydrocorticosterone plays a pivotal role in studying steroid hormone metabolism and signaling pathways. Its structural analogs have been employed to investigate the mechanisms of glucocorticoid receptor binding and transcriptional regulation. Notably, studies have demonstrated that 5b-Dihydrocorticosterone can modulate inflammatory responses by interacting with peroxisome proliferator-activated receptors (PPARs), suggesting potential therapeutic applications in managing chronic inflammatory diseases.
Recent Research Applications: In recent years, 5b-Dihydrocorticosterone has been integrated into cutting-edge research focused on endocrine disruptors and their impact on metabolic health. Researchers have utilized this compound to develop novel assays for detecting steroid hormone-interacting drugs, providing insights into drug-drug interactions and adverse effects. Additionally, its role in epigenetic regulation has been explored, with findings indicating that 5b-Dihydrocorticosterone can influence histone modifications in target genes, thereby affecting gene expression profiles.
Pharmaceutical Potential: The pharmaceutical industry has shown interest in 5b-Dihydrocorticosterone as a lead compound for developing next-generation therapeutic agents. Its ability to selectively bind to steroid receptors without significant side effects makes it an attractive candidate for treating conditions such as autoimmune disorders and metabolic syndrome. Preclinical trials are underway to evaluate its efficacy in modulating cortisol levels and mitigating stress-induced pathologies.
Future Directions: Ongoing research aims to optimize the production and application of 5b-Dihydrocorticosterone through innovative synthetic biology approaches. Collaborative efforts between academia and industry are expected to yield novel derivatives with enhanced pharmacological properties. Furthermore, exploring its role in neuroendocrine interactions may open new avenues for treating neurodegenerative diseases linked to dysregulated steroid hormone signaling.
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